1,2,3,4-Tetrahydronaphthalene
Overview
Description
1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is used primarily as a hydrogen-donor solvent in various industrial applications .
Mechanism of Action
Target of Action
Tetralin, also known as 1,2,3,4-Tetrahydronaphthalene, is a hydrocarbon having the chemical formula C10H12 . In animal studies, the liver and kidneys have been identified as the primary targets of the toxicity of tetrahydronaphthalene . After inhalation, the respiratory tract is also a target .
Mode of Action
It has been suggested that during the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .
Biochemical Pathways
The metabolite 1,2,3,4-tetrahydro-2-naphthol (2-tetralol) is held responsible for the formation of cataracts .
Pharmacokinetics
The absorption of Tetralin is rapid, but probably decreases after repeated administration . .
Result of Action
Tetralin is suspected of causing cancer . It may cause serious eye irritation and skin irritation . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetralin. It is toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydronaphthalene interacts with various enzymes and proteins in biochemical reactions. For instance, Pseudomonas stutzeri AS39 hydroxylates this compound, facilitating subsequent oxidation steps . In contrast, Corynebacterium sp. strain C125 employs a dioxygenation strategy, where it first introduces oxygen molecules into the aromatic ring structure of this compound before cleaving it at the extradiol position .
Cellular Effects
Due to its lipophilic nature, this compound exhibits toxicity by accumulating within biological membranes, altering their structure and function . Concentrations exceeding 100 μM are particularly toxic to microbial cultures .
Molecular Mechanism
These reactions facilitate subsequent oxidation steps or cleavage at the extradiol position .
Metabolic Pathways
This compound is involved in various metabolic pathways. Microbial degradation of this compound has been observed primarily in mixed cultures or through co-oxidation mechanisms with other substrates .
Transport and Distribution
Due to its lipophilic nature, it is likely to accumulate within biological membranes .
Preparation Methods
1,2,3,4-Tetrahydronaphthalene is typically produced through the catalytic hydrogenation of naphthalene. Nickel catalysts are commonly employed in this process, although other variations have been evaluated. Over-hydrogenation of this compound can lead to the formation of decahydronaphthalene . In the laboratory, derivatives of this compound can be synthesized using the Darzens tetralin synthesis, which involves intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,2-diol.
Reduction: It can be reduced to decahydronaphthalene.
Substitution: It can react with bromine to form tetrabromo-1,2,3,4-tetrahydronaphthalene and hydrogen bromide.
Common reagents and conditions used in these reactions include bromine for substitution reactions and hydrogen gas with nickel catalysts for reduction reactions. The major products formed from these reactions are this compound-1,2-diol, decahydronaphthalene, and tetrabromo-1,2,3,4-tetrahydronaphthalene .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene has several scientific research applications:
Biology: It is used in the study of the degradation of hydrocarbons by microorganisms such as Corynebacterium sp.
Industry: It is used in coal liquefaction, as an alternative to turpentine in paints and waxes, and in the synthesis of dry hydrogen bromide gas
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene can be compared with other similar compounds such as:
Naphthalene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in this compound.
Dihydronaphthalene: A partially hydrogenated derivative of naphthalene, less hydrogenated than this compound.
This compound is unique due to its intermediate level of hydrogenation, making it a versatile hydrogen-donor solvent in various chemical processes .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1026118 | |
Record name | Tetralin | |
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Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
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Boiling Point |
406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
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Flash Point |
176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |
Record name | TETRAHYDRONAPHTHALENE | |
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Solubility |
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |
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Density |
0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |
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Vapor Density |
4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |
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Impurities |
DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
119-64-2, 68412-24-8 | |
Record name | TETRAHYDRONAPHTHALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-23.1 °F (USCG, 1999), -35.8 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2,3,4-Tetrahydronaphthalene has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol.
A: Tetralin can undergo pyrolysis at high temperatures. For example, at 450°C, tetralin decomposes into hydrogen loss products (75%), C2 loss products (12%), and neophyl radical rearrangement products (12%). []
A: Yes, adding sulfur to a reaction system containing tetralin can promote dehydrogenation, leading to the formation of naphthalene and decalins. []
A: No, aluminum chloride can react with tetralin to produce various products, including 6,6'-(butane-1,4-diy1)-bis(this compound). This reaction involves protonation, fragmentation, and electrophilic attack. []
A: Tetralin acts as a hydrogen donor by donating its hydrogen atoms to coal molecules, facilitating their breakdown into smaller, soluble fragments. This process is crucial for converting coal into liquid fuels. [, , ]
A: The presence of both aromatic and alicyclic rings in tetralin's structure makes it an effective hydrogen donor. The ..cap alpha..- and ..beta..-hydrogen atoms on the alicyclic ring are readily abstracted during hydrogen transfer reactions. [, ]
A: Catalysts play a crucial role in controlling the reaction pathways of tetralin. For instance, Pd/carbon and Co-Mo/Al2O3 catalysts promote dehydrogenation, demethylation, and aromatic ring hydrogenation. In contrast, Fe/SiO2-Al2O3 catalysts facilitate hydrocracking of decalins to C3-C6 paraffins and induce C-C bond scission, skeletal isomerization, and alkylation in tetralin. []
A: Yes, molecular mechanics calculations, such as those using the MMP2 force field, can be employed to determine the three-dimensional structures and conformational preferences of tetralin derivatives. []
A: The S-configuration at C2 is typically associated with dopamine D2-receptor agonism, while the R-configuration is observed in the D2-receptor antagonist 1S,2R-5-hydroxyl-1-methyl-2-(di-n-propylamino)tetralin (1S,2R-UH-242). []
A: Two key conformational parameters are the tetralin inversion angle (phi) and the dihedral angle tau(C1, C2, N, N-H or electron pair) (tau N). Optimal values for D2-receptor agonism appear to be around 0 degrees for phi and around 60 degrees for tau N. []
A: Yes, this site can accommodate various neutral and bulky functionalities, suggesting its potential role in binding to the 8-substituents of ergoline compounds. []
A: Antioxidants, such as phenols and thiols, can significantly inhibit the autoxidation of tetralin into hydroperoxides. This protective effect is crucial for maintaining the stability of fuels containing tetralin. []
A: Tetralin's toxicity primarily stems from its ability to alter biological membranes due to its hydrophobic nature. Additionally, it can form toxic hydroperoxides. []
A: Yes, two unrelated bacteria, Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, have been isolated and found capable of degrading tetralin as their sole carbon and energy source. []
A: Understanding the biochemical, genetic, and regulatory aspects of tetralin biodegradation in these bacteria can contribute to developing bioremediation strategies for environments contaminated with this compound. []
ANone: Tetralin has limited solubility in water due to its hydrophobic nature.
A: Various analytical techniques are employed, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , ]
A: Research on this topic gained significant attention in the mid-20th century as the need for alternative energy sources increased. [, ]
A: Research on tetralin spans various disciplines, including organic chemistry, catalysis, chemical engineering, toxicology, environmental science, and pharmaceutical chemistry. This interdisciplinary approach has led to a comprehensive understanding of this compound and its diverse applications. [, , , , , ]
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